Tributyl(trimethylsilylmethyl)tin

Descripción general

Descripción

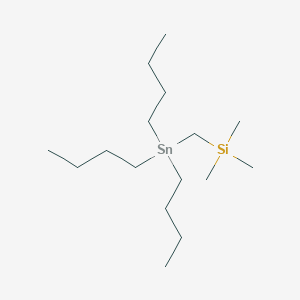

Tributyl(trimethylsilylmethyl)tin is an organotin compound with the molecular formula C16H38SiSn. This compound is characterized by the presence of three butyl groups and one trimethylsilylmethyl group attached to a central tin atom. Organotin compounds, including this compound, are widely used in various industrial and research applications due to their unique chemical properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Tributyl(trimethylsilylmethyl)tin can be synthesized through several methods. One common approach involves the reaction of tributyltin hydride with trimethylsilylmethyl chloride in the presence of a catalyst. The reaction typically proceeds under mild conditions, with the formation of the desired product being facilitated by the presence of a radical initiator.

Another method involves the use of tributyltin chloride and trimethylsilylmethyl lithium. This reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent the oxidation of the reactants. The reaction mixture is typically stirred at low temperatures to ensure the complete conversion of the starting materials to the desired product.

Industrial Production Methods

Industrial production of this compound often involves large-scale reactions using similar synthetic routes as those described above. The reactions are carried out in specialized reactors designed to handle organotin compounds safely. The product is then purified using techniques such as distillation or chromatography to obtain a high-purity compound suitable for various applications.

Análisis De Reacciones Químicas

Types of Reactions

Tributyl(trimethylsilylmethyl)tin undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form various organotin oxides.

Reduction: It can participate in reduction reactions, often acting as a reducing agent itself.

Substitution: The trimethylsilylmethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate. These reactions are typically carried out in aqueous or organic solvents.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used. These reactions are often performed in anhydrous conditions to prevent the decomposition of the reducing agent.

Substitution: Substitution reactions often require the presence of a catalyst, such as a transition metal complex, and are carried out under inert atmospheres to prevent unwanted side reactions.

Major Products Formed

Oxidation: Organotin oxides and hydroxides.

Reduction: Various reduced organotin species.

Substitution: Organotin compounds with different functional groups replacing the trimethylsilylmethyl group.

Aplicaciones Científicas De Investigación

Tributyl(trimethylsilylmethyl)tin has several scientific research applications, including:

Chemistry: Used as a reagent in organic synthesis, particularly in radical reactions and as a precursor for other organotin compounds.

Biology: Studied for its potential effects on biological systems, including its role as an endocrine disruptor.

Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.

Industry: Utilized in the production of polymers, coatings, and as a stabilizer in various industrial processes.

Mecanismo De Acción

The mechanism of action of tributyl(trimethylsilylmethyl)tin involves its interaction with various molecular targets. One key target is the nuclear retinoid-X receptor (RXR), which plays a role in regulating gene expression. The compound can also interact with peroxisome proliferator-activated receptor γ (PPARγ), influencing metabolic pathways and cellular processes. These interactions can lead to a range of biological effects, including endocrine disruption and modulation of metabolic activities.

Comparación Con Compuestos Similares

Similar Compounds

- Tributyltin chloride

- Tributyltin oxide

- Triphenyltin chloride

- Triphenyltin hydroxide

Uniqueness

Tributyl(trimethylsilylmethyl)tin is unique due to the presence of the trimethylsilylmethyl group, which imparts distinct chemical properties compared to other organotin compounds. This group enhances the compound’s stability and reactivity, making it a valuable reagent in various chemical reactions. Additionally, the trimethylsilylmethyl group can act as a protecting group in organic synthesis, further expanding the compound’s utility in research and industrial applications.

Actividad Biológica

Tributyl(trimethylsilylmethyl)tin (TBTS) is an organotin compound that has garnered attention due to its biological activities and potential health impacts. This article synthesizes findings from various studies to provide a comprehensive overview of TBTS, focusing on its biological activity, mechanisms of action, and associated health effects.

Chemical Structure and Properties

This compound is characterized by its organotin structure, which includes a tin atom bonded to three butyl groups and a trimethylsilylmethyl group. This configuration influences its solubility, reactivity, and biological interactions.

Case Studies

Case Study 1: Reproductive Toxicity in Mice

A study exposed female mice to low doses of TBT (500 ng/kg/day for 12 days) and observed significant reproductive impairments. The findings included reduced numbers of primordial and primary follicles and increased cystic follicles, indicating disrupted ovarian function .

Case Study 2: Impacts on Marine Life

Research has documented the effects of tributyltin on marine mollusks, revealing that exposure can alter shell deposition and gonadal development in oysters. Such changes have cascading effects on marine ecosystems due to the critical roles these organisms play .

The biological activity of TBTS can be attributed to several mechanisms:

- Hormonal Mimicry: TBTS may mimic natural hormones, leading to altered endocrine signaling pathways.

- Oxidative Stress: Exposure has been associated with increased oxidative stress markers in affected organisms, contributing to cellular damage.

- Neurotoxic Effects: Similar compounds have shown the ability to cross the blood-brain barrier, potentially leading to neurodevelopmental issues.

Summary of Findings

The following table summarizes key findings regarding the biological activity of this compound:

Propiedades

IUPAC Name |

trimethyl(tributylstannylmethyl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H11Si.3C4H9.Sn/c1-5(2,3)4;3*1-3-4-2;/h1H2,2-4H3;3*1,3-4H2,2H3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOKUELHTFOPLKK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[Sn](CCCC)(CCCC)C[Si](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H38SiSn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60504796 | |

| Record name | Trimethyl[(tributylstannyl)methyl]silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60504796 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

377.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77425-85-5 | |

| Record name | Trimethyl[(tributylstannyl)methyl]silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60504796 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary synthetic application of Tributyl(trimethylsilylmethyl)tin?

A: this compound serves as a valuable reagent in organic synthesis, particularly for the preparation of 2-oxoalkylsilanes, also known as silylmethyl ketones. This transformation involves a transmetallation reaction where the trimethylsilylmethyl group is transferred from tin to another metal, enabling further synthetic manipulations. []

Q2: How is this compound synthesized?

A2: There are two main synthetic routes for this compound:

Q3: Are there any safety concerns associated with handling this compound?

A: Yes, as with many organotin compounds, this compound should be considered potentially toxic. It is crucial to handle this compound with appropriate care, including using a fume hood and personal protective equipment. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.